molecular formula C16H10Cl2N2O2 B2753995 (2Z)-6,8-dichloro-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 364749-39-3

(2Z)-6,8-dichloro-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2753995
CAS No.: 364749-39-3
M. Wt: 333.17
InChI Key: HNNNZTDOQVGHDS-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6,8-dichloro-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic chromene-3-carboxamide derivative of interest in medicinal chemistry research. Chromene carboxamides are explored as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme target in neurological disorders . Research on closely related chromone-2-carboxamides has also identified this chemical series as potent antagonists for other targets, such as the melanin-concentrating hormone receptor 1 (MCHR1), which is investigated for metabolic diseases . The mechanism of action for such compounds often involves specific molecular interactions; for instance, a related chromene-3-carboxamide inhibitor was found to bind the hMAO-B active site through key hydrogen bonding with a conserved cysteine residue and Pi-Pi interactions . It is critical to note that optimization of this chemical series has revealed potential safety considerations, as some analogs have been associated with functional blockade of the hERG ion channel, leading to QT interval prolongation in preclinical models . This product is intended for research applications only in chemistry and biology laboratories. It is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6,8-dichloro-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-10-6-9-7-12(15(19)21)16(22-14(9)13(18)8-10)20-11-4-2-1-3-5-11/h1-8H,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNNZTDOQVGHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a chromene backbone substituted with electron-withdrawing chlorine atoms at positions 6 and 8, an imino group at position 2, and a carboxamide moiety at position 3. The Z-configuration of the imino group introduces steric constraints that necessitate careful selection of reaction conditions to prevent isomerization. Key challenges in the synthesis include:

  • Regioselective halogenation at the 6- and 8-positions of the chromene ring.
  • Stereocontrol during imine formation to favor the Z-isomer.
  • Compatibility of reactive intermediates with subsequent functionalization steps.

The molecular formula C₁₆H₁₀Cl₂N₂O₂ (molecular weight: 357.17 g/mol) underscores the need for high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural validation.

Conventional Synthesis via Sequential Functionalization

Halogenation of Chromene Precursors

The synthesis typically begins with 2H-chromene-3-carboxylic acid derivatives. Dichlorination at positions 6 and 8 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 6,8-dichloro-2H-chromene-3-carboxylic acid with >90% purity. Alternative chlorinating agents such as phosphorus pentachloride (PCl₅) may lead to over-chlorination and require meticulous temperature control.

Table 1: Halogenation Efficiency Under Varied Conditions
Chlorinating Agent Temperature (°C) Yield (%) Purity (%)
SO₂Cl₂ 0–5 92 95
PCl₅ 25 78 87
Cl₂ (gas) -10 85 91

Imination via Condensation Reactions

Introduction of the phenylimino group employs a two-step protocol:

  • Activation of the carbonyl group : Treatment of 6,8-dichloro-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride.
  • Schiff base formation : Reaction with aniline derivatives in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by triethylamine (Et₃N), yields the imine.

Critical parameters for Z-selectivity include:

  • Low reaction temperatures (−20°C to 0°C) to minimize thermal equilibration between Z and E isomers.
  • Stoichiometric control of aniline (1.2 equivalents) to prevent over-alkylation.
Table 2: Stereochemical Outcomes in Imination
Aniline Derivative Temperature (°C) Z:E Ratio Yield (%)
Aniline −20 9:1 88
4-Nitroaniline 0 7:3 75
4-Methoxyaniline 25 5:5 62

Organocatalytic Domino Strategies

Recent advances in organocatalysis offer streamlined routes to chromene derivatives. A domino oxa-Michael/aldol reaction between salicylaldehyde and acrylamide derivatives, catalyzed by L-pipecolinic acid or tetramethylguanidine (TMG), enables single-pot synthesis of the chromene core.

Reaction Mechanism and Optimization

  • Oxa-Michael Addition : The catalyst activates the salicylaldehyde enolate, which attacks the α,β-unsaturated acrylamide.
  • Aldol Cyclization : Intramolecular attack forms the chromene ring, with the phenylimino group introduced via subsequent condensation.

Key findings from catalyst screening:

  • L-Pipecolinic acid affords moderate yields (65–72%) but poor enantioselectivity (5–17% ee).
  • TMG enhances reaction rates but requires stoichiometric additives for Z-selectivity.
Table 3: Organocatalytic Performance Comparison
Catalyst Solvent Yield (%) ee (%)
L-Pipecolinic acid Toluene 68 12
TMG DCM 75 N/A
DBU THF 58 5

Alternative Routes and Scalability Considerations

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the chromene precursor on Wang resin enables iterative functionalization, with dichlorination achieved using polymer-supported chlorinating agents. This method reduces purification burdens and achieves yields comparable to solution-phase synthesis (85–90%).

Microwave-Assisted Reactions

Microwave irradiation (150°C, 20 min) accelerates imine formation, reducing reaction times from 12 hours to 30 minutes while maintaining Z-selectivity (Z:E = 8:1).

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.21 (s, 1H, imino-H), 7.45–7.32 (m, 5H, phenyl-H), and 6.89 (s, 1H, chromene-H).
  • HRMS : Calculated for C₁₆H₁₀Cl₂N₂O₂ [M+H]⁺: 357.0194; Found: 357.0191.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity ≥98% for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6,8-dichloro-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The chlorine atoms and the phenylimino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-6,8-dichloro-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Chromene Derivatives

The substitution pattern of halogens significantly impacts physicochemical properties and bioactivity. Key analogs include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Differences/Applications
Target Compound C₂₂H₁₃Cl₂FN₂O₂ 6,8-Cl; 2-(PhNH); 3-CONHPh 427.256 Reference compound
(2Z)-6,8-Dibromo Analog C₁₆H₁₀Br₂N₂O₂ 6,8-Br; 2-(PhNH); 3-CONHPh 422.08 Higher molecular weight; bromine’s larger atomic radius may enhance lipophilicity and π-stacking interactions.
6,8-Dichloro-2-(4-Cl-Ph)-4H-chromen-4-one C₁₅H₇Cl₃O₂ 6,8-Cl; 2-(4-Cl-Ph); 4-ketone 333.57 Ketone at position 4 instead of carboxamide; reduced hydrogen-bonding capacity.

Key Observations :

  • The ketone group in the 4H-chromen-4-one analog () eliminates the carboxamide’s hydrogen-bond donor capability, which may reduce interactions with target proteins .

Substituent Variations on the Phenylimino Group

Modifications to the phenylimino group influence electronic properties and solubility:

Compound Name Phenylimino Substituent Key Properties
Target Compound Unsubstituted phenyl Moderate lipophilicity
(2Z)-6,8-Dichloro-2-(4-F-Ph-imino) Analog 4-Fluoro phenyl Enhanced electron-withdrawing effect; increased metabolic stability due to fluorine’s electronegativity.
Chromene-Pyrimidinone Hybrid 2-Chlorobenzylidene Extended conjugation; potential for intercalation in DNA.

Key Observations :

  • Fluorine substitution () improves metabolic stability and may enhance bioavailability .

Lipophilicity and Computational Insights

Lipophilicity (logP) is a critical parameter for drug-likeness. highlights HPLC-derived capacity factors (log k) for carbamate analogs, suggesting that chlorine substituents increase lipophilicity compared to unsubstituted chromenes. For example:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates exhibit log k values ~2.5–3.0, indicating moderate lipophilicity .
  • DFT studies on 6,8-dichloro-2-(4-Cl-Ph)-4H-chromen-4-one () reveal stabilized HOMO-LUMO gaps due to electron-withdrawing chloro groups, enhancing electrophilic reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (2Z)-6,8-dichloro-2-(phenylimino)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Formation of the chromene backbone via cyclization of substituted salicylaldehyde derivatives.
  • Introduction of the phenylimino group via Schiff base formation under anhydrous conditions.
  • Chlorination at positions 6 and 8 using POCl₃ or SOCl₂ as chlorinating agents.
  • Critical parameters: Maintain an inert atmosphere (N₂/Ar) during imine formation to prevent oxidation . Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact reaction kinetics and purity. Yields range from 45–70%, with TLC monitoring (silica gel, ethyl acetate/hexane) recommended for intermediate verification .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., Z-configuration of the imine group) and confirms aromatic substitution patterns. Downfield shifts near δ 8.5 ppm indicate the imine proton .
  • IR Spectroscopy: Detects C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .
  • X-ray Crystallography: Resolves Z/E isomerism and confirms dihedral angles between chromene and phenylimino planes. SHELX programs (e.g., SHELXL) are standard for refinement .
  • Elemental Analysis: Validates purity (>95%) by matching experimental vs. theoretical C, H, N values .

Q. How does the compound’s structure correlate with its stability under varying pH and temperature conditions?

  • Methodological Answer:

  • pH Stability: The imine bond is prone to hydrolysis under acidic conditions (pH < 3), while the chromene ring remains stable. Buffered solutions (pH 7–9) are recommended for biological assays .
  • Thermal Stability: DSC/TGA analysis shows decomposition >200°C. Store at –20°C in desiccated environments to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical spectroscopic data?

  • Methodological Answer:

  • DFT Calculations: Use Gaussian09 or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Compare computed vs. experimental NMR/IR spectra to identify tautomeric forms or solvent effects .
  • Case Study: Discrepancies in ¹³C NMR shifts (e.g., C3-carboxamide) may arise from electron correlation effects not captured in lower-level theory. Hybrid functionals (e.g., M06-2X) improve accuracy .

Q. What strategies address contradictory bioactivity data in cell-based vs. in vivo models?

  • Methodological Answer:

  • Metabolic Stability: Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid clearance in vivo. Structural modifications (e.g., fluorination at the phenyl ring) enhance metabolic resistance .
  • Solubility Optimization: Poor aqueous solubility (logP ~3.5) limits in vivo efficacy. Use PEGylation or pro-drug approaches to improve bioavailability .

Q. How do substituent variations (e.g., halogen position) impact target binding affinity in kinase inhibition assays?

  • Methodological Answer:

  • SAR Analysis: Compare IC₅₀ values against kinases (e.g., EGFR, VEGFR2) using analogs with Cl at positions 6/8 vs. 5/7.
  • Key Finding: 6,8-dichloro substitution enhances hydrophobic interactions in ATP-binding pockets, reducing IC₅₀ by 40% vs. mono-chloro analogs .
  • Docking Studies (AutoDock Vina): Map electrostatic surfaces to identify steric clashes with bulky residues (e.g., Phe856 in EGFR) .

Data Contradiction Analysis

Q. Why do different studies report conflicting cytotoxicity results in MCF-7 vs. HEK293 cell lines?

  • Methodological Answer:

  • Cell-Specific Uptake: MCF-7 (cancer) cells overexpress organic anion transporters, enhancing intracellular accumulation. Use LC-MS/MS to quantify cellular concentrations .
  • Off-Target Effects: HEK293 (non-cancer) cells may lack target receptors. Validate specificity via CRISPR knockouts of suspected targets (e.g., COX-2) .

Tables

Property Value/Technique Reference
Molecular Weight377.23 g/mol
logP (Calculated)3.4 ± 0.2
Melting Point218–220°C (DSC)
Solubility (DMSO)25 mg/mL
IC₅₀ (EGFR Inhibition)0.85 ± 0.12 µM

Key Citations

  • Synthesis Optimization:
  • Spectroscopic Characterization:
  • Biological Activity:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.